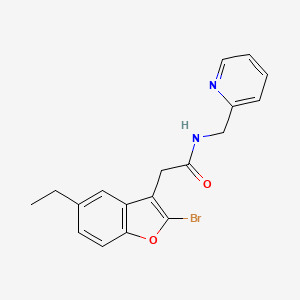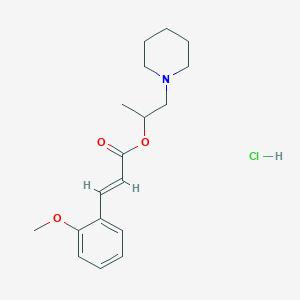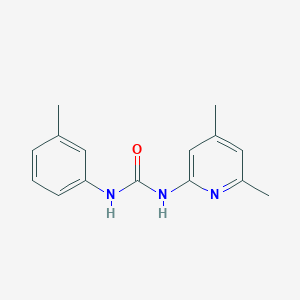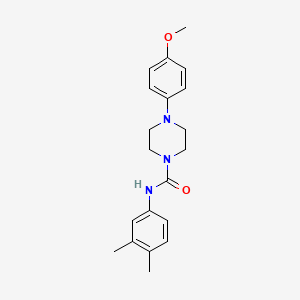
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide, also known as BPF or benzofuran-3-yl-(2-pyridinylmethyl)-acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to activate the caspase-dependent apoptotic pathway and inhibit the PI3K/Akt/mTOR pathway. In Alzheimer's disease, this compound has been found to reduce oxidative stress and inflammation by regulating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In Parkinson's disease, this compound has been shown to reduce neuroinflammation by inhibiting microglial activation and reducing the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in Alzheimer's disease, and improve motor function and reduce neuroinflammation in Parkinson's disease.
实验室实验的优点和局限性
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and potential therapeutic applications. However, its limitations include its poor solubility in water and limited availability.
未来方向
Future research directions for 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide include studying its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke, optimizing its synthesis method, and improving its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a chemical compound that has shown promising potential for therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. Future research is needed to fully understand its therapeutic potential and optimize its synthesis method.
合成方法
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5-ethylbenzofuran with 2-pyridinemethanol, followed by acetylation with acetic anhydride. The final product is obtained through column chromatography and recrystallization.
科学研究应用
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, this compound has been shown to improve motor function and reduce neuroinflammation.
属性
IUPAC Name |
2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-12-6-7-16-14(9-12)15(18(19)23-16)10-17(22)21-11-13-5-3-4-8-20-13/h3-9H,2,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDFDDRBOXEJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2CC(=O)NCC3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-acetyl-3-(allylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463520.png)
![1-acetyl-N-[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5463522.png)

![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5463537.png)

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463543.png)
![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)
![2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5463567.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463587.png)
![3-iodo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5463595.png)
![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)

